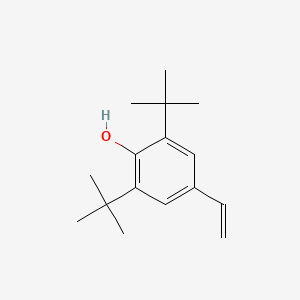

2,6-Di-tert-butyl-4-vinylphenol

概要

説明

2,6-Di-tert-butyl-4-vinylphenol is a chemical compound with the molecular formula C16H24O . It is a colorless solid and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,5-di-tert-butyl-4-hydroxycinnamic acid in dry DMF, which is then refluxed at 150° C. under N2 for 2 hours with stirring . The resulting mixture is then poured into water and extracted with chloroform. The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.37 . It is a solid or liquid at room temperature and should be stored in a refrigerator .科学的研究の応用

Polymerization and Material Science

- Copolymerization Reactions: The vinyl-substituted phenolic stabilizers, including 2,6-di-tert-butyl-4-vinylphenol, can be used in copolymerization and terpolymerization reactions with propene and carbon monoxide. This process yields polyketones with intramolecular stabilizers, influencing the molecular weight, glass transition temperature, elasticity, and stability of the resulting high-molecular-weight P/CO copolymer (Auer et al., 2004).

Electrochemical Analysis

- Antioxidant Content in Transformer Oil: The electrochemical properties of this compound can be explored using electrochemical techniques, such as differential pulse voltammetry, to determine its content in transformer oils. This method provides a linear relationship between the intensity of the characteristic peak and the concentration of the antioxidant (Zhou et al., 2012).

Thermodynamic and Kinetic Studies

- Homolytic Reactivity Investigation: The compound has been involved in studies examining its thermodynamic and kinetic behavior in reactions. For instance, exploring its bond dissociation energy and reaction rate constants with various radicals can provide insights into its efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Environmental Science and Toxicology

- Environmental Occurrence and Toxicity: Research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants like this compound. It has been detected in various environmental matrices and human samples, raising concerns about its potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Industrial Applications

- Application in Thermoplastic Elastomer: this compound has been used in the preparation of natural rubber bound phenolic antioxidants. It demonstrates effective antioxidant properties in thermoplastic elastomers, showing potential for applications in various rubber and plastic products (Klinpituksa et al., 2014).

Chemical Synthesis

- Development of Synthesis Methods: Research has focused on developing methodologies for synthesizing derivatives of this compound, indicating its importance in chemical synthesis and industrial processes (Krysin & Pokrovskii, 2008).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

将来の方向性

作用機序

Target of Action

It’s structurally similar to butylated hydroxytoluene (bht), which is known to inhibit lipid peroxidation .

Mode of Action

It’s likely to act as an antioxidant, similar to its structural analog bht . Antioxidants work by neutralizing free radicals, unstable molecules that can cause damage to cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Di-tert-butyl-4-vinylphenol . For instance, exposure to light, heat, or oxygen could potentially degrade the compound, reducing its effectiveness. Therefore, it’s typically recommended to store such compounds in a cool, dry place, away from light and oxygen .

生化学分析

Biochemical Properties

It is known that its dominant use is as an antioxidant . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers .

Cellular Effects

It is known that its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products , suggesting that it may have protective effects against oxidative stress in cells.

Molecular Mechanism

It is known to be a precursor to more complex compounds used as antioxidants , suggesting that it may exert its effects through the scavenging of free radicals or the inhibition of oxidative reactions.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2,6-Di-tert-butyl-4-vinylphenol in laboratory settings. It is known to be a stable compound with a boiling point of 288.0±9.0 C at 760 mmHg and a melting point of 51-51.5 C .

Metabolic Pathways

It is known that it is a precursor to more complex compounds used as antioxidants , suggesting that it may be involved in the metabolism of these compounds.

特性

IUPAC Name |

2,6-ditert-butyl-4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide](/img/structure/B2388980.png)

![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)

![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)

![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)

![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)